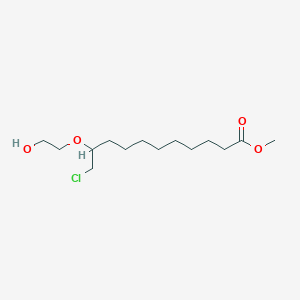
Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate is an organic compound with the molecular formula C14H27ClO4 It is a methyl ester derivative of undecanoic acid, featuring a chlorine atom and a hydroxyethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate typically involves the esterification of 11-chloro-10-(2-hydroxyethoxy)undecanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide (NaOH), ammonia (NH3), or thiols under basic conditions.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of 11-hydroxy-10-(2-hydroxyethoxy)undecanoate derivatives.
Oxidation Reactions: Formation of 11-chloro-10-(2-oxoethoxy)undecanoate or 11-chloro-10-(2-carboxyethoxy)undecanoate.
Reduction Reactions: Formation of 11-chloro-10-(2-hydroxyethoxy)undecanol.
科学研究应用
Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate involves its interaction with specific molecular targets. The chlorine atom and hydroxyethoxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the active acid form, which may further interact with cellular pathways.
相似化合物的比较
Similar Compounds
Methyl 11-chloro-10-(2-hydroxyethoxy)decanoate: Similar structure but with a shorter carbon chain.
Methyl 11-chloro-10-(2-hydroxyethoxy)dodecanoate: Similar structure but with a longer carbon chain.
Methyl 11-chloro-10-(2-hydroxyethoxy)nonanoate: Similar structure but with a shorter carbon chain.
Uniqueness
Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate is unique due to its specific carbon chain length, which influences its physical and chemical properties
属性
CAS 编号 |
918890-63-8 |
|---|---|
分子式 |
C14H27ClO4 |
分子量 |
294.81 g/mol |
IUPAC 名称 |
methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate |
InChI |
InChI=1S/C14H27ClO4/c1-18-14(17)9-7-5-3-2-4-6-8-13(12-15)19-11-10-16/h13,16H,2-12H2,1H3 |
InChI 键 |
GXUNPHQQLLBWDJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCCCCCCC(CCl)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


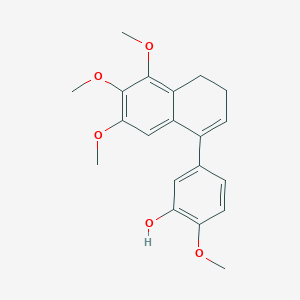
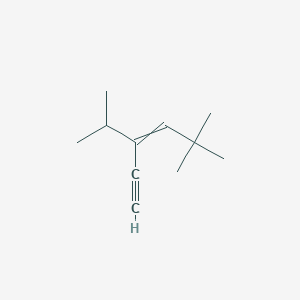
![5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine](/img/structure/B12620854.png)
![3-(1H-Imidazol-1-yl)-6-[4-(3-propylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B12620868.png)
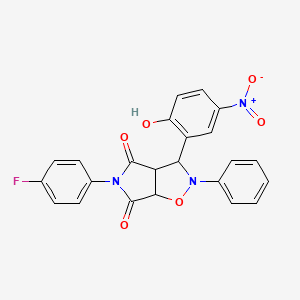
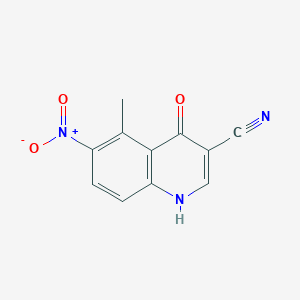
![2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B12620877.png)
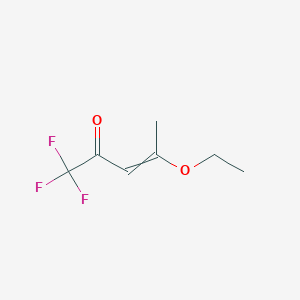
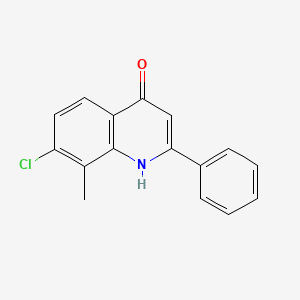
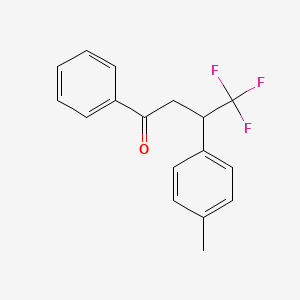
![5-(3-bromophenyl)-3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620907.png)
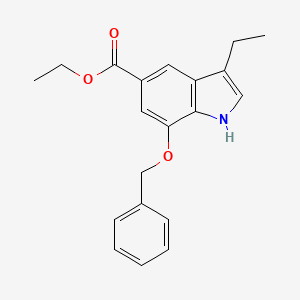
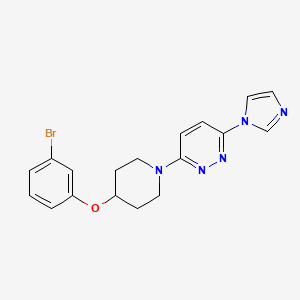
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12620919.png)
